molecular formula C9H17NO B13121468 ((8S,8AS)-octahydroindolizin-8-yl)methanol

((8S,8AS)-octahydroindolizin-8-yl)methanol

Cat. No.: B13121468
M. Wt: 155.24 g/mol
InChI Key: DATGBSBEMJWBMW-BDAKNGLRSA-N
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Description

((8S,8AS)-octahydroindolizin-8-yl)methanol: is a chemical compound with a unique structure that includes an indolizine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((8S,8AS)-octahydroindolizin-8-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reduction of an indolizine derivative followed by functional group modifications to introduce the methanol group.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled environments to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: ((8S,8AS)-octahydroindolizin-8-yl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives with different functional groups.

    Substitution: Substitution reactions can occur at various positions on the indolizine ring, leading to a variety of substituted products.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a range of substituted indolizine derivatives.

Scientific Research Applications

Chemistry: ((8S,8AS)-octahydroindolizin-8-yl)methanol is used as a building block in organic synthesis, allowing for the creation of more complex molecules.

Biology: In biological research, this compound can be used to study the effects of indolizine derivatives on various biological systems.

Industry: In the industrial sector, this compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ((8S,8AS)-octahydroindolizin-8-yl)methanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Uniqueness: ((8S,8AS)-octahydroindolizin-8-yl)methanol is unique due to its specific stereochemistry and functional group arrangement, which can influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

[(8S,8aS)-1,2,3,5,6,7,8,8a-octahydroindolizin-8-yl]methanol

InChI

InChI=1S/C9H17NO/c11-7-8-3-1-5-10-6-2-4-9(8)10/h8-9,11H,1-7H2/t8-,9+/m1/s1

InChI Key

DATGBSBEMJWBMW-BDAKNGLRSA-N

Isomeric SMILES

C1C[C@@H]([C@@H]2CCCN2C1)CO

Canonical SMILES

C1CC(C2CCCN2C1)CO

Origin of Product

United States

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